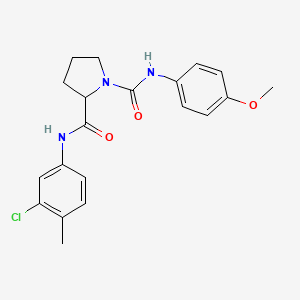
N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide is a proline derivative.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Enantioselective Synthesis : A study by Calvez, Chiaroni, and Langlois (1998) described the enantioselective synthesis of piperidine derivatives related to the compound , highlighting the synthesis process and chemical properties (Calvez, Chiaroni, & Langlois, 1998).
- Crystal Structure Analysis : Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated variant of a similar pyrrolidine derivative, providing insights into its potential applications in drug design (Banerjee et al., 2002).
Potential Applications in Drug Development
- Antitubercular and Antibacterial Activities : Bodige et al. (2019) synthesized and evaluated pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, which showed potent anti-TB and antibacterial activities. This suggests potential applications of similar compounds in developing treatments for bacterial infections (Bodige et al., 2019).
- Antiarrhythmic and Antihypertensive Effects : A study by Malawska et al. (2002) on pyrrolidine derivatives showed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications of related compounds (Malawska et al., 2002).
Molecular Design and Chemistry
- Polymeric Applications : Lohmann and d'Hondt (1987) discussed the synthesis and bioevaluation of polymeric controlled release systems incorporating chlordimeform analogues, which could be relevant for developing advanced drug delivery systems (Lohmann & d'Hondt, 1987).
- Molecular Modeling and Design : Özdemir et al. (2012) conducted an experimental and molecular modeling study on pyridine-2,6-dicarboxamide derivatives, which can provide valuable insights for designing novel compounds with enhanced properties (Özdemir et al., 2012).
Propiedades
Nombre del producto |
N2-(3-Chloro-4-methylphenyl)-N1-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide |
|---|---|
Fórmula molecular |
C20H22ClN3O3 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
2-N-(3-chloro-4-methylphenyl)-1-N-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C20H22ClN3O3/c1-13-5-6-15(12-17(13)21)22-19(25)18-4-3-11-24(18)20(26)23-14-7-9-16(27-2)10-8-14/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,25)(H,23,26) |
Clave InChI |
JQBFXJYOXMQKOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)NC3=CC=C(C=C3)OC)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





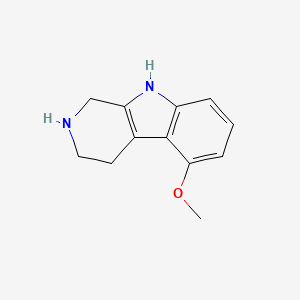
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)

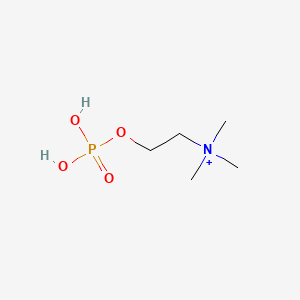
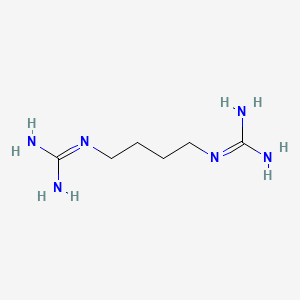

![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)

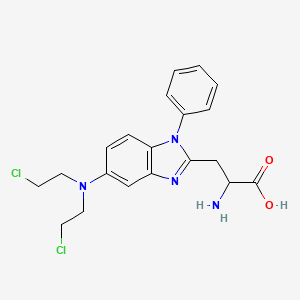


![Benzo[c]thiophene](/img/structure/B1209120.png)